molecular formula C10H19NO5 B3147755 Boc-(2S,3S)-2-amino-3-methoxybutanoic acid CAS No. 630424-73-6

Boc-(2S,3S)-2-amino-3-methoxybutanoic acid

Cat. No.: B3147755
CAS No.: 630424-73-6
M. Wt: 233.26 g/mol
InChI Key: VWSUOKFUIPMDDX-BQBZGAKWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-(2S,3S)-2-amino-3-methoxybutanoic acid is a derivative of amino acids, specifically designed for use in various chemical and biological applications The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect the amino group during chemical synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-(2S,3S)-2-amino-3-methoxybutanoic acid typically involves the protection of the amino group with a Boc group, followed by the introduction of the methoxy group at the appropriate position. One common method involves the use of Boc anhydride in the presence of a base to protect the amino group. The methoxy group can be introduced through various methods, including nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated peptide synthesizers. These machines can efficiently introduce the Boc protecting group and other functional groups in a controlled manner, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Boc-(2S,3S)-2-amino-3-methoxybutanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a methoxy group.

    Substitution: The Boc group can be removed under acidic conditions to reveal the free amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: The Boc group can be removed using trifluoroacetic acid (TFA) in dichloromethane (DCM).

Major Products Formed

    Oxidation: Formation of a carbonyl compound.

    Reduction: Regeneration of the methoxy group.

    Substitution: Formation of the free amino acid.

Scientific Research Applications

Boc-(2S,3S)-2-amino-3-methoxybutanoic acid has several applications in scientific research:

    Chemistry: Used in the synthesis of peptides and other complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein folding.

    Medicine: Potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of fine chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of Boc-(2S,3S)-2-amino-3-methoxybutanoic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group from unwanted reactions during synthesis, allowing for selective reactions at other functional groups. Once the desired modifications are complete, the Boc group can be removed to reveal the free amino group, which can then participate in further reactions.

Comparison with Similar Compounds

Similar Compounds

  • Boc-(2S,3R)-2-amino-3-methoxybutanoic acid
  • Boc-(2R,3S)-2-amino-3-methoxybutanoic acid
  • Boc-(2R,3R)-2-amino-3-methoxybutanoic acid

Uniqueness

Boc-(2S,3S)-2-amino-3-methoxybutanoic acid is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This stereochemistry can be crucial in applications where the spatial arrangement of atoms affects the biological activity or chemical properties of the compound.

Properties

IUPAC Name

(2S,3S)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO5/c1-6(15-5)7(8(12)13)11-9(14)16-10(2,3)4/h6-7H,1-5H3,(H,11,14)(H,12,13)/t6-,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWSUOKFUIPMDDX-BQBZGAKWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OC(C)(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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